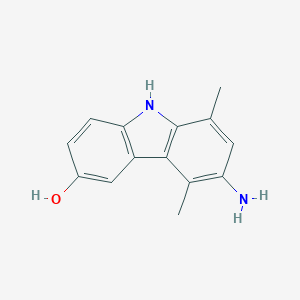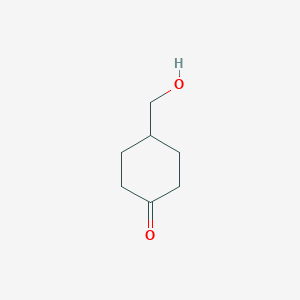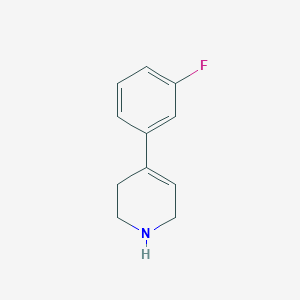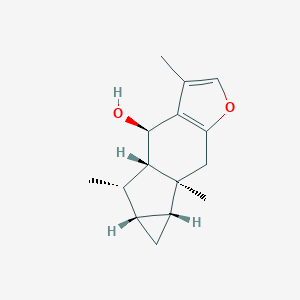![molecular formula C7H14O6 B156162 (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol CAS No. 1824-88-0](/img/structure/B156162.png)
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol, also known as D-mannitol, is a naturally occurring sugar alcohol that is widely used in the pharmaceutical, food, and cosmetic industries. It is a white, crystalline powder that is odorless and has a sweet taste.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol is not fully understood. However, it is believed to exert its effects by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has been shown to have several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic patients. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has been shown to have a protective effect on the kidneys, liver, and brain, making it a potential therapeutic agent for various diseases, including renal failure, liver disease, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has several advantages for lab experiments. It is non-toxic and has a low molecular weight, making it easy to handle and administer. It is also readily available and relatively inexpensive. However, (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has some limitations. It has a short half-life, which limits its effectiveness as a therapeutic agent. It is also not very soluble in water, which can limit its use in certain applications.
Future Directions
There are several future directions for research on (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol. One area of research is the development of new formulations and delivery systems to improve its effectiveness as a therapeutic agent. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol and its effects on various biological systems.
Scientific Research Applications
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has a wide range of scientific research applications. It is commonly used as a cryoprotectant in the preservation of biological samples, such as cells, tissues, and organs. It is also used as a stabilizer in protein formulations and as an excipient in drug delivery systems. (2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases, including diabetes, cancer, and Alzheimer's disease.
properties
CAS RN |
1824-88-0 |
|---|---|
Product Name |
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7+/m1/s1 |
InChI Key |
ZSQBOIUCEISYSW-GKHCUFPYSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Canonical SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
synonyms |
1-O-methylglucose alpha-methyl-D-glucopyranoside alpha-methyl-D-glucoside alpha-methylglucose alpha-methylglucoside alphaMG beta-methyl-D-glucoside beta-methylglucoside D-glucoside, methyl methyl alpha-D-glucopyranoside methyl alpha-D-glucoside methyl beta-D-glucopyranoside methyl D-glucopyranoside methyl D-glucoside methyl glucose methyl-alpha-D-glucoside methyl-alpha-glucopyranoside methyl-D-glucoside methylglucoside methylglucoside, (alpha-D)-isomer methylglucoside, (beta-D)-isomer methylglucoside, 13C-labeled methylglucoside, 13C-labeled, (beta-D)-isomer methylglucoside, 2H-labeled, (beta-D)-isomer methylglucoside, 5-(17)O-labeled methylglucoside, 6-(13)C-labeled methylglucoside, 6-(17)O-labeled, (alpha-L)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)

![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)

![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)


![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)


